The compound is synthesized from commercially available starting materials such as 5-methoxypyridine and 4-pyridinecarboxaldehyde. It falls under the category of heterocyclic compounds, which are notable for their presence in many biologically active molecules. Its molecular formula is , and it has a molecular weight of 218.22 g/mol.
The synthesis of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone typically involves several key steps:
The yield of this synthesis can vary based on reaction conditions such as temperature, time, and catalyst presence. Optimization of these parameters is crucial for industrial-scale production, where methods like continuous flow reactors may be employed to enhance efficiency and yield.
The molecular structure of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone features:
The compound's structure can be represented using various chemical notation systems, including InChI and SMILES formats:
InChI=1S/C12H10N2O/c1-14-11-8-15-10(13)6-7-12(11)9(2)3/h6-8H,1H3,(H,13)
COC1=CNC(=CC1=O)C(=O)N2CCN(CC2)C3=CC=CC=N3
The compound exhibits a planar structure due to the conjugated system formed by the pyridine rings and the methanone group, which contributes to its electronic properties.
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone can participate in several types of chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone has been studied for its potential biological activities, particularly its inhibition of Beta-secretase 1, an enzyme involved in Alzheimer’s disease pathology. By inhibiting this enzyme, the compound may reduce beta-amyloid peptide production, potentially impacting neurodegenerative disease progression.
Experimental studies indicate that this compound interacts with specific biological targets, making it a candidate for further pharmacological investigation.
The physical and chemical properties of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀N₂O |
Molecular Weight | 218.22 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in polar solvents |
Appearance | Typically a solid |
These properties are significant for understanding its behavior in various applications.
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone finds applications in several fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2